6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

Catalog No.
S14005101
CAS No.
M.F
C8H7BrFN3
M. Wt
244.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-ami...

Product Name

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

IUPAC Name

6-bromo-4-fluoro-1-methylbenzimidazol-2-amine

Molecular Formula

C8H7BrFN3

Molecular Weight

244.06 g/mol

InChI

InChI=1S/C8H7BrFN3/c1-13-6-3-4(9)2-5(10)7(6)12-8(13)11/h2-3H,1H3,(H2,11,12)

InChI Key

CFJBYTLGCVMZRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)Br)F)N=C1N

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the benzodiazole family, characterized by the presence of a bromine atom at the 6-position and a fluorine atom at the 4-position of the benzodiazole ring. Its molecular formula is C9H8BrFN3C_9H_8BrFN_3 with a molecular weight of approximately 271.13 g/mol. This compound is often utilized in pharmaceutical applications, particularly as an intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for cancer treatment.

The chemical reactivity of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine can be explored through several types of reactions:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace bromine at the 6-position.
  • Functional Group Modifications: The amine group at the 2-position can participate in acylation or alkylation reactions, allowing for the introduction of various functional groups.
  • Condensation Reactions: The compound can also participate in condensation reactions with aldehydes or ketones to form imines or related structures.

The biological activity of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine has been linked to its role as an intermediate in the synthesis of pharmaceutical agents. Specifically, it is associated with compounds that exhibit kinase inhibition properties, which are crucial in the treatment of cancers such as hormone receptor-positive breast cancer. Studies indicate that derivatives of this compound may demonstrate anti-cancer activity through modulation of cell signaling pathways.

Synthesis methods for 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine typically involve:

  • Starting Materials: The synthesis often begins with readily available benzodiazole derivatives.
  • Halogenation: Bromination and fluorination can be achieved using halogenating agents under controlled conditions.
  • Amine Introduction: The introduction of the amine group can be performed via reductive amination or direct amination techniques.
  • Purification: The final product is purified through crystallization or chromatography to achieve high purity levels suitable for pharmaceutical applications.

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine serves primarily as an intermediate in drug development, particularly in synthesizing:

  • Kinase Inhibitors: Used in cancer therapies targeting specific signaling pathways.
  • Pharmaceutical Research: Investigated for its potential therapeutic effects and mechanisms of action.

Interaction studies involving 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine focus on its binding affinity and efficacy against various biological targets. These studies typically involve:

  • In vitro Assays: Evaluating the compound's effect on cell lines to determine cytotoxicity and selectivity.
  • Molecular Docking Studies: Predicting how well the compound binds to target proteins involved in disease processes.
  • Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion profiles to understand its behavior in biological systems.

Several compounds share structural similarities with 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-6-fluoro-1H-benzimidazole1008360-84-60.70
5-Fluoro-2-methyl-1H-benzimidazole118469-15-10.69
6-Fluoro-1H-benzimidazole-2-carbaldehyde885280-34-20.69
6-Bromo-4-methyl-1H-benzimidazole1388023-92-40.70
7-Bromo-3-methylbenzimidazolone58065723Similar

Uniqueness

The uniqueness of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amines lies in its specific halogen substitutions and methyl group positioning which confer distinct pharmacological properties compared to its analogs. Its role as an intermediate in developing targeted cancer therapies further distinguishes it from other similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.98074 g/mol

Monoisotopic Mass

242.98074 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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